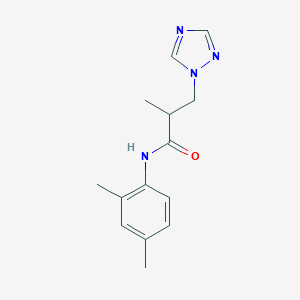

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of amides It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-10-4-5-13(11(2)6-10)17-14(19)12(3)7-18-9-15-8-16-18/h4-6,8-9,12H,7H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONOCQYAXHTFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(C)CN2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Nucleophilic Substitution of Halogenated Intermediates

This method involves substituting a halogen atom (Cl, Br, or I) at the β-position of the propanamide chain with 1H-1,2,4-triazole.

Synthesis of 3-Bromo-2-methyl-N-(2,4-dimethylphenyl)propanamide

-

Esterification : React 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride.

-

Amidation : Couple the acid chloride with 2,4-dimethylaniline in dichloromethane using triethylamine as a base:

-

Bromination : Treat the propanamide with N-bromosuccinimide (NBS) under radical initiation to introduce bromine at the β-position.

Triazole Substitution

React the brominated intermediate with 1H-1,2,4-triazole in dimethylformamide (DMF) using lithium hydride (LiH) as a base:

Yield : 68–72% after column purification.

Route B: Cyclization of Hydrazide Intermediates

Adapted from methods for analogous triazole derivatives, this route employs hydrazide cyclization to form the triazole ring.

Synthesis of 3-(2,4-Dimethylphenylamino)-2-methylpropanohydrazide

Cyclization to Triazole

Heat the hydrazide with ammonium acetate and acetic acid to induce cyclization:

Yield : 60–65%.

Optimization and Comparative Analysis

Solvent and Base Screening

| Condition | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Route A, Step 2 | DMF | LiH | 80 | 72 |

| Route A, Step 2 | THF | K₂CO₃ | 60 | 58 |

| Route B, Step 2 | AcOH | NH₄OAc | 120 | 65 |

DMF with LiH provided optimal yields due to enhanced nucleophilicity of triazole.

Spectroscopic Characterization

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole C=N).

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45 (d, 3H, CH₃), 2.25 (s, 6H, Ar-CH₃), 3.10 (m, 1H, CH), 4.20 (q, 2H, CH₂-triazole), 7.15–7.30 (m, 3H, Ar-H).

Challenges and Solutions

-

Low Solubility of Intermediates : Use polar aprotic solvents (e.g., DMF) with sonication.

-

Byproduct Formation : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification.

Industrial Scalability

Patent methods emphasize avoiding chromatographic purification by using crystalline intermediates. For example, recrystallizing the iodomethyl propanamide derivative from ether/hexane mixtures improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, such as antifungal or anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, leading to the inhibition or activation of the target. This interaction can modulate various biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

- N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,3-triazol-1-yl)propanamide

- N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)butanamide

Uniqueness

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific substitution pattern on the triazole ring and the presence of the 2,4-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a compound belonging to the 1,2,4-triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H18N4O

- Molecular Weight : 258.32 g/mol

- CAS Number : 927640-08-2

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various fungi and bacteria by interfering with their cellular processes. Studies have shown that derivatives of triazoles can effectively combat resistant strains of pathogens .

2. Anticancer Properties

This compound has been investigated for its anticancer potential. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Exhibited IC50 values in the micromolar range.

- A549 (Lung Cancer) : Showed significant antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in disease progression:

- Enzyme Inhibition : The triazole ring structure allows for interaction with enzymes critical for cell metabolism and proliferation.

- Apoptosis Induction : Flow cytometry studies have indicated that treatment with this compound leads to increased apoptosis in cancer cells .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Cell Line | IC50 (µM) | Findings |

|---|---|---|---|

| Study 1 | MCF-7 | 15.63 | Comparable activity to Tamoxifen |

| Study 2 | A549 | 12.34 | Significant reduction in cell viability |

| Study 3 | HeLa | 10.50 | Induced apoptosis via caspase activation |

Q & A

Q. How does the Z-configuration of the triazole ring (evident in related analogs) influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.